molecular formula C13H17NO4 B13573813 4-(((Benzyloxy)carbonyl)amino)pentanoic acid CAS No. 62135-73-3

4-(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No.: B13573813
CAS No.: 62135-73-3
M. Wt: 251.28 g/mol
InChI Key: NWVSQRJLQMNHQX-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)pentanoic acid, also known as 5-(Benzyloxycarbonylamino)valeric acid, is an organic compound with the molecular formula C13H17NO4. It is a derivative of pentanoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of 5-aminovaleric acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 5-aminovaleric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The compound can be deprotected under specific conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .

Properties

CAS No.

62135-73-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H17NO4/c1-10(7-8-12(15)16)14-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

NWVSQRJLQMNHQX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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